molecular formula C22H20ClN3O5 B1199565 (19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate;hydrochloride

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate;hydrochloride

Cat. No.: B1199565
M. Wt: 441.9 g/mol
InChI Key: DPGPIFODEPGGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate;hydrochloride” is a complex organic molecule with a unique structure. It contains multiple rings, nitrogen atoms, and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core, introduction of functional groups, and final derivatization to obtain the hydrochloride salt. Common synthetic methods may include:

    Cyclization Reactions: To form the pentacyclic structure.

    Functional Group Transformations: To introduce the oxo, oxa, and diaza functionalities.

    Esterification and Salt Formation: To obtain the 2-aminoacetate ester and hydrochloride salt.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity. Techniques like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry

In industry, it may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate
  • (19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate;hydrobromide

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique chemical and biological properties compared to similar compounds. The presence of the hydrochloride salt may also influence its solubility and reactivity.

Properties

Molecular Formula

C22H20ClN3O5

Molecular Weight

441.9 g/mol

IUPAC Name

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate;hydrochloride

InChI

InChI=1S/C22H19N3O5.ClH/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28;/h3-8H,2,9-11,23H2,1H3;1H

InChI Key

DPGPIFODEPGGKB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CN.Cl

Synonyms

NSC606985

Origin of Product

United States

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